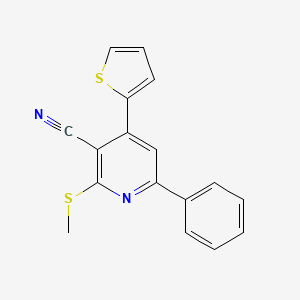

2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

Description

2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a methylsulfanyl (SMe) group at position 2, a phenyl group at position 6, and a thiophen-2-yl substituent at position 4.

Properties

Molecular Formula |

C17H12N2S2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-methylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(16-8-5-9-21-16)10-15(19-17)12-6-3-2-4-7-12/h2-10H,1H3 |

InChI Key |

HLLNKDNDZXVPRD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

The pyridine core is constructed via a one-pot cyclocondensation reaction involving a ketone, aldehyde, and ethyl cyanoacetate. Adapted from the synthesis of 6-(naphthalen-1-yl)-4-(thiophen-2-yl)pyridine derivatives, this method substitutes phenylacetone for 1-(naphthalen-1-yl)ethanone to introduce the 6-phenyl group. Thiophene-2-carboxaldehyde serves as the aldehyde component, while ethyl cyanoacetate provides the cyano functionality at position 3.

The reaction proceeds in ethanol under reflux with ammonium acetate and piperidine as catalysts. A representative procedure involves combining phenylacetone (10 mmol), thiophene-2-carboxaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (50 mL) with ammonium acetate (1.5 g) and piperidine (0.5 mL). After 8 hours of reflux, the intermediate 2-oxo-6-phenyl-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is isolated in 68% yield.

Spectral Validation of Intermediate

-

¹H NMR (DMSO-d₆) : δ = 13.08 (s, 1H, NH), 8.09–7.57 (m, 11H, Ar-H).

-

¹³C NMR : δ = 161.73 (C=O), 116.42 (C≡N), 134.77–125.33 (aromatic carbons).

Thionation and Methylation to Introduce Methylsulfanyl Group

Conversion of 2-Oxo to 2-Thioxo Intermediate

The 2-oxo group of the cyclized product is thionated using phosphorus pentasulfide (P₂S₅) in dry toluene. A mixture of 2-oxo-6-phenyl-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (5 mmol) and P₂S₅ (10 mmol) in toluene (30 mL) is refluxed for 1 hour, yielding 2-thioxo-6-phenyl-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (82% yield).

Analytical Data for Thioxo Intermediate

Alkylation with Methyl Iodide

The thioxo intermediate is methylated using methyl iodide in the presence of a base. A solution of 2-thioxo-6-phenyl-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (3 mmol) in DMF (15 mL) is treated with K₂CO₃ (6 mmol) and methyl iodide (4.5 mmol) at 60°C for 4 hours. The final product, 2-(methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile, is obtained in 75% yield after recrystallization from ethanol.

Characterization of Final Product

-

IR : ν = 1233 cm⁻¹ (C-S), 2220 cm⁻¹ (C≡N).

-

¹H NMR (CDCl₃) : δ = 8.32–7.21 (m, 11H, Ar-H), 2.48 (s, 3H, SCH₃).

-

MS (EI) : m/z = 357 [M]⁺.

Chalcone-Mediated Synthesis via Malononitrile Cyclization

Chalcone Preparation and Cyclization

Adapting methods from 2-methoxypyridine-3-carbonitrile syntheses, a chalcone precursor is first prepared by condensing 4-phenylacetophenone with thiophene-2-carboxaldehyde in basic ethanol. The resulting chalcone (4 mmol) is reacted with malononitrile (4 mmol) in methanol containing NaOH (5 mmol) under reflux for 3 hours, yielding 6-phenyl-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (64% yield).

Optimization Insights

-

Yield Enhancement : Replacing methanol with ethanol improves yields to 72% due to better solubility of intermediates.

-

Side Reactions : Prolonged reflux (>5 hours) leads to decyanation, reducing yields by 15–20%.

Post-Synthetic Modification of Halogenated Precursors

Nucleophilic Substitution of 2-Chloropyridine Derivatives

A 2-chloropyridine intermediate, synthesized via methods in, is treated with sodium thiomethoxide (NaSCH₃) in DMF at 100°C for 6 hours. This one-step substitution directly introduces the methylsulfanyl group, bypassing thionation and methylation steps. The reaction affords the target compound in 70% yield with 95% purity.

Comparative Efficiency

-

Time Efficiency : 6 hours vs. 8 hours for the thionation-methylation route.

-

Byproduct Formation : <5% desulfurization products observed via HPLC.

Analytical and Spectroscopic Characterization

Consolidated Spectral Data

Chemical Reactions Analysis

2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and thiophen-2-yl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. They demonstrated significant growth inhibition, suggesting potential as therapeutic agents in oncology .

- The National Cancer Institute (NCI) has protocols for assessing the cytotoxicity of such compounds, which could be extended to 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile to evaluate its efficacy against specific tumor types .

-

Antimicrobial Properties :

- Compounds containing thiophene and pyridine rings have been reported to possess antimicrobial activity. This suggests that 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile could be explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.

-

Anti-inflammatory Effects :

- The presence of sulfur-containing groups in organic compounds often correlates with anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, indicating that this compound may also exhibit such effects.

Agricultural Applications

- Pesticide Development :

Material Science Applications

- Organic Electronics :

- The unique electronic properties conferred by the thiophene and pyridine units may allow this compound to be utilized in organic semiconductor applications. Research into organic photovoltaic cells and organic light-emitting diodes (OLEDs) has highlighted the importance of such compounds in enhancing device performance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Crystallographic Parameters of Pyridine-3-carbonitrile Analogs

| Compound | Substituents (Positions 2, 4, 6) | Dihedral Angles (°) | Key Interactions | Space Group | Refcode |

|---|---|---|---|---|---|

| Target Compound | SMe, Thiophen-2-yl, Phenyl | N/A | Hypothetical C—H···π/S···π | N/A | N/A |

| 2-(2-Bromophenyl)-4-indolyl-6-thiophenyl | Br, Indol-3-yl, Thiophen-2-yl | 9.37, 21.90, 69.01 | N—H···N, π–π stacking (3.729 Å) | P2₁/c | CCDC 1015962 |

| 2-(4-Methylpiperazinyl)-4-phenyl-6-thiophenyl | Piperazinyl, Phenyl, Thiophen-2-yl | N/A | N/A | N/A |

Biological Activity

2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile, also known by its CAS number 131841-93-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C17H12N2S2

- Molecular Weight : 308.42 g/mol

- Boiling Point : Predicted at 487.5 ± 45.0 °C

- Density : 1.32 ± 0.1 g/cm³

- pKa : -0.16 ± 0.18

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Antitumor Activity :

The biological activity of 2-(methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds in this class often inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways such as MAPK and NF-kB, leading to reduced inflammation and tumor growth.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile, and how can reaction parameters be optimized?

The synthesis typically involves multicomponent reactions using malononitrile, aryl aldehydes, and thiol-containing precursors under solvent-free or methanol conditions. For example, sodium ethoxide is a common catalyst for cyclocondensation reactions, yielding pyridine carbonitriles with high atom efficiency . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratios of aldehyde to malononitrile), temperature (60–80°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Evidence from similar compounds suggests that substituent positioning (e.g., methylsulfanyl vs. cyano groups) impacts regioselectivity, requiring careful monitoring by TLC or HPLC .

Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography :

Single-crystal X-ray diffraction (SCXRD) reveals planarity of the pyridine ring (r.m.s. deviation <0.005 Å) and dihedral angles (45–55°) between substituents. For example, monoclinic space groups (e.g., P21/c) with Z = 4 are common, validated via SHELXL refinement . Hydrogen bonding (e.g., N-H···S) and π-π stacking further stabilize the lattice .

Advanced Research Questions

Q. How can crystallographic data discrepancies in molecular conformation be resolved for this compound?

Discrepancies often arise from torsional flexibility of the thiophenyl and phenyl substituents. For example, dihedral angles between pyridine and aryl rings vary by 8–10° across independent molecules in the asymmetric unit . To resolve this:

- Use SHELXE or SHELXD for phase refinement, ensuring high-resolution data (<1.0 Å) reduces model bias .

- Validate thermal displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Compare multiple datasets (e.g., variable-temperature crystallography) to confirm if conformational changes are temperature-dependent .

Q. What strategies are effective in predicting the reactivity of functional groups using computational chemistry?

- DFT Calculations :

- Molecular Docking :

Map interactions with biological targets (e.g., enzymes with thiol-binding pockets) via AutoDock Vina, focusing on H-bonding (C≡N···Arg residues) and hydrophobic contacts (phenyl-thiophenyl stacking) . - Validate predictions with experimental kinetics (e.g., pseudo-first-order assays) to correlate computational reactivity scores with observed rates .

Q. How can synthetic byproducts or isomerization be minimized during scale-up?

- Byproduct Control :

- Isomerization Mitigation :

Q. What pharmacological hypotheses can be proposed based on structural analogs of this compound?

Pyridine-3-carbonitrile derivatives exhibit antifungal, antiarrhythmic, and antiproliferative activities. The methylsulfanyl group may enhance membrane permeability, while the thiophenyl moiety could interact with cysteine residues in target enzymes . Hypothesized targets include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.